molecular formula C8H14O B1332106 2,5-Dimethylcyclohexanone CAS No. 932-51-4

2,5-Dimethylcyclohexanone

Cat. No.: B1332106
CAS No.: 932-51-4
M. Wt: 126.2 g/mol
InChI Key: LUGFNAYTNQMMMY-UHFFFAOYSA-N
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Description

2,5-Dimethylcyclohexanone is a cyclic ketone with the molecular formula C8H14O It is characterized by the presence of two methyl groups attached to the cyclohexanone ring at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. For instance, the reaction of cyclohexanone with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the hydrogenation of 2,5-dimethylphenol using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)

Major Products Formed

Scientific Research Applications

2,5-Dimethylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-dimethylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with no methyl substitutions.

    2,6-Dimethylcyclohexanone: Similar structure but with methyl groups at the 2 and 6 positions.

    2,2-Dimethylcyclohexanone: Methyl groups are both at the 2 position.

Uniqueness

2,5-Dimethylcyclohexanone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can result in different chemical and physical properties compared to its isomers .

Properties

IUPAC Name

2,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFNAYTNQMMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335146
Record name 2,5-Dimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-51-4
Record name 2,5-Dimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylcyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different isomeric forms of 2,5-dimethylcyclohexanone and how can they be synthesized?

A: this compound exists as both cis and trans isomers. A mixture of (±)-5-ethyl-trans- and (±)-5-ethyl-cis-2,5-dimethylcyclohexanone can be synthesized through the methylation of the pyrrolidine enamine of (±)-3-ethyl-3-methylcyclohexanone. [] These isomers can be further separated and characterized. [] The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone, the racemate of the optically active compound found in ring C of rosenonolactone, has also been achieved. []

Q2: How does the presence of substituents on the cyclohexanone ring influence its reactivity?

A: Studies using chiral imines derived from (5R)-2,5-dimethylcyclohexanone and (5R)-carvomenthone demonstrated that larger substituents on the cyclohexanone ring can significantly impact the diastereoselectivity of alkylation reactions. [] Specifically, increasing the steric bulk of the substituent was found to decrease the diastereomeric excess (de) in alkylation reactions using methyl vinyl ketone, suggesting a stereoelectronic effect influencing the attack on the enamine tautomer. []

Q3: How does the conformation of this compound derivatives affect their interactions in chemical reactions?

A: Research on the circular dichroism of (2S, 5R)-(−)-2-isopropenyl-2,5-dimethylcyclohexanone (2) and its saturated analog (2S, 5R)-(−)-2-isopropyl-2,5-dimethylcyclohexanone (1) reveals the importance of conformation. [] The opposite Cotton effect signs observed for these compounds indicate a distinct difference in the relative spatial arrangement of the carbonyl group and the isopropenyl/isopropyl substituent. [] This difference in preferred conformations between the unsaturated and saturated compounds likely influences their reactivity and interactions with other molecules. []

Q4: What analytical techniques have been used to study the fragmentation patterns of this compound derivatives?

A: Mass spectrometry has been employed to investigate the fragmentation pathways of 2-isopropenyl-2,5-dimethylcyclohexanone and 2-isopropyl-2,5-dimethylcyclohexanone. [] This technique allows researchers to identify characteristic fragment ions and deduce the structural features responsible for specific fragmentation patterns, providing valuable information about the compounds' behavior under ionization conditions.

Q5: Has this compound been explored as a substrate for microbial transformation reactions?

A: Indeed, the microbial transformation of various cyclohexanone derivatives, including potential this compound analogs, has been investigated using Pseudomonas ovalis 6-1. [] The study revealed that the bacterium exhibited a high degree of substrate specificity for compounds possessing the 2-methyl-2-cyclohexenone skeleton, suggesting a potential for regio- and stereoselective biocatalytic applications. []

Q6: Are there any studies on the conformational analysis of compounds structurally similar to this compound?

A: Yes, (+)-(3R)-Methylcyclohexanone, a structurally similar compound, has been studied using temperature-dependent circular dichroism (CD) spectroscopy. [] This research provided valuable insights into the conformational preferences of the molecule at various temperatures and highlighted the dynamic equilibrium between different conformations. [] These findings contribute to understanding the influence of substituents on cyclohexanone ring conformation.

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